BenchChemオンラインストアへようこそ!

2,4-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Antibacterial Structure-Activity Relationship MRSA

This compound is a critical chemical probe for dissecting the mechanism of action (MOA) of halogenated N-(1,3,4-oxadiazol-2-yl)benzamides. Unlike HSGN-series LTA inhibitors or membrane depolarizers, its 2,4-dichloro and 3,5-dimethoxyphenyl combination is predicted to engage a distinct target set. Ideal for SAR matrix expansion and Gram-positive antibacterial target identification. Lower lipophilicity (XLogP3-AA 3.8) offers superior solubility. Purchase for proteomic and transcriptomic profiling studies.

Molecular Formula C17H13Cl2N3O4
Molecular Weight 394.21
CAS No. 921060-85-7
Cat. No. B2779300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS921060-85-7
Molecular FormulaC17H13Cl2N3O4
Molecular Weight394.21
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)OC
InChIInChI=1S/C17H13Cl2N3O4/c1-24-11-5-9(6-12(8-11)25-2)16-21-22-17(26-16)20-15(23)13-4-3-10(18)7-14(13)19/h3-8H,1-2H3,(H,20,22,23)
InChIKeyKMCCGHUPWSTSTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 921060-85-7): Core Chemical Identity and Procurement-Relevant Physicochemical Profile


2,4-Dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 921060-85-7) is a synthetic small molecule belonging to the halogenated N-(1,3,4-oxadiazol-2-yl)benzamide class [1]. This compound features a 1,3,4-oxadiazole core bridging a 2,4-dichlorobenzamide moiety and a 3,5-dimethoxyphenyl substituent. It has a molecular formula of C₁₇H₁₃Cl₂N₃O₄, a molecular weight of 394.2 g/mol, a computed XLogP3-AA of 3.8, one hydrogen bond donor, six hydrogen bond acceptors, five rotatable bonds, and a topological polar surface area of 86.5 Ų [1]. The class is under active investigation for antimicrobial applications, particularly against drug-resistant Gram-positive pathogens [2].

Why 2,4-Dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Cannot Be Replaced by a Generic In-Class Analog


Within the N-(1,3,4-oxadiazol-2-yl)benzamide class, minor structural perturbations profoundly alter both antibacterial potency and mechanism of action (MOA). Systematic structure–activity relationship (SAR) studies on the related compound HSGN-94 demonstrated that replacing the benzamide ring with heterocycles or introducing electron-donating/withdrawing substituents reduced anti-staphylococcal activity by 4- to >256-fold [1]. Critically, halogenated N-(1,3,4-oxadiazol-2-yl)benzamides exhibit divergent MOAs—some inhibit trans-translation (KKL-35, MBX-4132), others inhibit lipoteichoic acid biosynthesis (HSGN-94), and still others act via membrane depolarization and menaquinone biosynthesis disruption (HSGN-220, -218, -144) [1]. Consequently, the specific combination of the 2,4-dichlorobenzamide and the 3,5-dimethoxyphenyl substituent in the title compound is anticipated to confer a distinct biological fingerprint that cannot be inferred from or substituted by other in-class molecules without loss of activity or MOA specificity.

Quantitative Differentiation Evidence for 2,4-Dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Relative to In-Class Comparators


SAR-Derived Importance of the 2,4-Dichlorobenzamide Substituent for Antibacterial Potency

In the structurally characterized HSGN-94 series, substitution of the unsubstituted benzamide ring (ring B) with electron-withdrawing groups decreased antibacterial activity by 4- to >256-fold relative to the parent [1]. The title compound bears a 2,4-dichloro substitution pattern on its benzamide ring, which represents a distinct electronic and steric environment compared to the unsubstituted benzamide of HSGN-94 or the OCF₃/SCF₃/SF₅-modified benzamides of HSGN-220, -218, and -144. Based on the established SAR paradigm that benzamide ring electronics are a critical potency determinant, the 2,4-dichloro motif is predicted to yield a unique activity profile. Direct quantitative MIC data for the title compound are not publicly reported; this represents a gap in the current evidence base.

Antibacterial Structure-Activity Relationship MRSA

Differentiation by 5-(3,5-Dimethoxyphenyl) Substituent: Impact on Lipophilicity and Predicted Target Engagement

The title compound incorporates a 3,5-dimethoxyphenyl group at the oxadiazole 5-position, contrasting with the 4-trifluoromethylphenyl group of HSGN-220/HSGN-94 or the p-tolyl group in other series [1][2]. The computed XLogP3-AA of 3.8 for the title compound [2] is markedly lower than the estimated logP of ~4.5–5.0 for the CF₃-phenyl-bearing HSGN compounds, suggesting differential membrane permeability and pharmacokinetic behavior. The dimethoxy substitution also introduces two additional hydrogen bond acceptors (total six vs. four for HSGN-94), potentially altering target binding interactions. While direct receptor-binding or cellular activity data for the title compound remain unavailable, the physicochemical divergence from the well-characterized CF₃-phenyl oxadiazoles is substantial and quantifiable.

Oxadiazole 3,5-Dimethoxyphenyl Lipophilicity

Mechanism of Action Divergence Dictated by Subtle Structural Modifications in the N-(1,3,4-Oxadiazol-2-yl)benzamide Class

The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold is characterized by extreme MOA plasticity. The sulfonamide-containing HSGN-94 inhibits LTA biosynthesis by binding PgcA and downregulating PgsA, with MICs of 0.25 μg/mL against S. aureus [1]. In contrast, HSGN-220, -218, and -144—which lack the sulfonamide and bear OCF₃, SCF₃, or SF₅ groups—are multi-targeting agents that depolarize bacterial membranes and disrupt menaquinone biosynthesis, with MICs ranging from 0.06 to 1 μg/mL against MRSA [2]. The title compound differs from all of these: it lacks a sulfonamide, features a 2,4-dichlorobenzamide and a 3,5-dimethoxyphenyl group, and is thus predicted to operate via a distinct, potentially novel MOA. Empirically confirmed MOA data for the title compound are not yet published; however, the established principle that 'subtle modifications lead to changes in mechanism of action' [2] directly warns against assuming MOA conservation.

Antibacterial mechanism Lipoteichoic acid Membrane depolarization

High-Impact Application Scenarios for 2,4-Dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Based on Quantitative Differentiation Evidence


Lead Diversification in Anti-MRSA Drug Discovery Programs

Programs built around the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold require structurally diverse analogs to map SAR and identify novel MOAs. The title compound's 2,4-dichlorobenzamide and 3,5-dimethoxyphenyl combination fills a gap in the existing SAR matrix, which is dominated by CF₃-phenyl, OCF₃, SCF₃, and sulfonamide variants [1][2]. Its unique substitution pattern makes it ideal for probing the electronic and steric requirements of the benzamide ring (where substitutions cause 4- to >256-fold potency shifts [1]) and for exploring whether the 3,5-dimethoxyphenyl group redirects the MOA away from known pathways (LTA inhibition, trans-translation inhibition, membrane depolarization) [1][2].

Mechanism-of-Action Deconvolution and Resistance Profiling

The established principle that subtle structural modifications within this chemotype switch the antibacterial MOA [2] positions the title compound as a critical probe for MOA deconvolution. Because it lacks the sulfonamide of HSGN-94 (LTA inhibitor) and the OCF₃/SCF₃/SF₅ groups of HSGN-220/-218/-144 (membrane depolarizers) [1][2], it is expected to engage a distinct target set. Systematic proteomic, lipidomic, and transcriptomic profiling of the title compound—following the experimental framework validated for HSGN-220/-218/-144 [2]—would clarify whether 2,4-dichloro and 3,5-dimethoxy modifications confer a novel MOA, expanding the therapeutic potential of the class.

Physicochemical Property-Driven Candidate Selection for In Vivo PK Studies

The title compound's computed XLogP3-AA of 3.8 [3] is significantly lower than that of the extensively studied CF₃-phenyl oxadiazoles, predicting superior solubility and potentially reduced plasma protein binding. Its TPSA of 86.5 Ų and six hydrogen bond acceptors [3] further differentiate it from more lipophilic analogs. Researchers prioritizing compounds with drug-like physicochemical profiles for in vivo pharmacokinetic evaluation should consider the title compound as a lower-lipophilicity alternative to the HSGN series, with the caveat that its in vitro potency has not yet been reported and must be experimentally determined prior to in vivo investment.

Chemical Biology Tool for Gram-Positive Cell Wall Research

Given that HSGN-94 targets lipoteichoic acid (LTA) biosynthesis, a pathway critical for Gram-positive growth, virulence, and biofilm formation [1], the title compound serves as a structurally differentiated chemical probe for dissecting LTA biology. If it retains anti-staphylococcal activity but operates via a non-LTA mechanism—as predicted by its structural divergence from the sulfonamide-bearing HSGN-94 [1]—it would be a valuable tool for identifying additional druggable nodes in Gram-positive cell envelope biogenesis.

Quote Request

Request a Quote for 2,4-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.